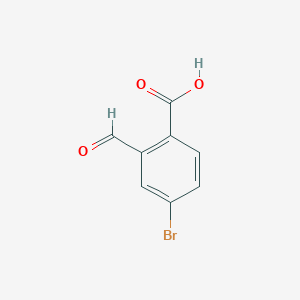

4-Bromo-2-formylbenzoic acid

Description

The exact mass of the compound 4-Bromo-2-formylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVFFWJIPXPVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582234 | |

| Record name | 4-Bromo-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871502-87-3 | |

| Record name | 4-Bromo-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-formylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the utility of a building block is defined by its predictability and reliability. 4-Bromo-2-formylbenzoic acid is one such pivotal intermediate. Its bifunctional nature—possessing both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid—on a halogenated aromatic scaffold makes it a versatile precursor for a multitude of heterocyclic systems. However, to truly harness its synthetic potential, a granular understanding of its fundamental physical properties is not merely academic; it is a prerequisite for reproducible, scalable, and efficient chemistry. This guide is structured not as a simple data sheet, but as a comprehensive technical resource. We will not only present the what—the physical constants and spectral data—but also the why and the how, delving into the causality behind these properties and the robust methodologies required to verify them in a laboratory setting.

Section 1: Core Physicochemical Profile

The physical properties of a compound govern its behavior from the storage shelf to the reaction flask. Factors such as melting point, solubility, and acidity are critical determinants for reaction setup, solvent selection, purification strategy, and even formulation.

Molecular Structure and Identity

A molecule's identity is fundamentally rooted in its structure. The arrangement of atoms and functional groups dictates its electronic properties, polarity, and potential for intermolecular interactions.

-

Chemical Structure: The ortho-positioning of the formyl and carboxyl groups allows for potential intramolecular interactions, while the bromine atom at the para-position significantly influences the molecule's electronics and provides a handle for cross-coupling reactions.

Caption: Structure of 4-Bromo-2-formylbenzoic acid.

-

Molecular Formula: C₈H₅BrO₃[1]

-

Molecular Weight: 229.03 g/mol [1]

Tabulated Physical Data

Quantitative data provides the necessary parameters for experimental design. The following table summarizes the key physical properties, with a distinction between experimentally determined and computationally predicted values.

| Property | Value | Data Type | Source(s) |

| Appearance | White powder | Experimental | [2] |

| Melting Point | 182-184 °C | Experimental | [3] |

| Boiling Point | 360.6 ± 32.0 °C | Predicted | [2] |

| Density | 1.764 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 4.34 ± 0.10 | Predicted | [2] |

| Solubility | Insoluble in water | Experimental | [3] |

Expert Insight: The high, sharp melting point is indicative of a well-ordered, stable crystal lattice, which suggests high purity.[3] The predicted pKa is higher than that of benzoic acid (~4.2), likely due to the electronic influence of the ortho-formyl and para-bromo substituents. Its insolubility in water is expected for a substituted benzene derivative and necessitates the use of organic solvents for reactions and analysis.[3]

Section 2: Spectroscopic Fingerprint for Identification and Purity

Spectroscopic analysis is the cornerstone of structural elucidation and quality control in chemical synthesis. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. An aldehydic proton signal should appear significantly downfield (typically 9.5-10.5 ppm), and a broad singlet for the carboxylic acid proton will also be present, though its position can vary and it may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display eight signals: six for the aromatic carbons (four substituted, two unsubstituted) and two highly characteristic downfield signals for the carbonyl carbons of the aldehyde and the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectrum of 4-Bromo-2-formylbenzoic acid will be dominated by:

-

O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹.

-

C=O Stretch (Conjugated Aldehyde & Carboxylic Acid): Two strong, sharp absorptions typically in the 1680-1720 cm⁻¹ region. The conjugation to the aromatic ring shifts these to a lower frequency compared to their aliphatic counterparts.

-

C-H Stretch (Aldehyde): A characteristic pair of weak to medium peaks around 2850 cm⁻¹ and 2750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A key diagnostic feature will be a pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes, respectively (i.e., at ~228 and ~230 amu). This isotopic signature is definitive proof of a monobrominated compound.

Section 3: Protocols for Experimental Verification

Trust in a chemical reagent is built upon empirical verification. The following protocols provide robust, self-validating methods for confirming the key physical properties of 4-Bromo-2-formylbenzoic acid in a research setting.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is designed to achieve a precise and reproducible measurement.

Methodology:

Sources

Technical Monograph: 4-Bromo-2-formylbenzoic Acid

Primary IUPAC Name: 4-Bromo-2-formylbenzoic acid CAS Registry Number: 871502-87-3 Common Synonyms: 5-Bromo-2-carboxybenzaldehyde; 2-Formyl-4-bromobenzoic acid

Executive Summary

4-Bromo-2-formylbenzoic acid is a high-value bifunctional intermediate in medicinal chemistry, distinguished by the presence of three orthogonal reactive sites: a carboxylic acid, an aldehyde, and an aryl bromide. Its structural architecture—specifically the ortho-relationship between the formyl and carboxyl groups—makes it an indispensable scaffold for the synthesis of phthalazin-1(2H)-ones , a pharmacophore central to the design of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues).

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in drug development, moving beyond basic properties to explore the mechanistic causality required for reproducible experimentation.

Chemical Identity & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | 4-Bromo-2-formylbenzoic acid |

| CAS Number | 871502-87-3 |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| SMILES | OC(=O)C1=C(C=O)C=C(Br)C=C1 |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 247–250 °C (dec.)[1][2] |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calc.) | ~3.5 (COOH), ~13 (Enol of aldehyde, negligible) |

Synthesis Strategy: The Gem-Dihalide Route

Direct oxidation of 4-bromo-2-methylbenzoic acid to the aldehyde is synthetically challenging due to the high susceptibility of the aldehyde to over-oxidize to the dicarboxylic acid (4-bromophthalic acid). Therefore, the most robust protocol employs a radical halogenation-hydrolysis sequence. This method ensures oxidation state control at the methyl carbon.

Mechanistic Pathway

-

Radical Bromination: Benzylic bromination of 4-bromo-2-methylbenzoic acid (or its ester) using N-bromosuccinimide (NBS) yields the gem-dibromide species.

-

Hydrolysis: Silver-assisted or aqueous thermal hydrolysis converts the gem-dibromide directly to the aldehyde without over-oxidation.

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from the commercially available precursor to the target scaffold.

Caption: Step-wise synthesis ensuring selective oxidation of the benzylic carbon.

Reactivity & Applications in Drug Discovery[4]

The utility of 4-bromo-2-formylbenzoic acid lies in its ability to undergo cyclocondensation reactions. The most critical application is the synthesis of the phthalazinone core , a moiety found in several FDA-approved PARP inhibitors used for BRCA-mutated cancers.

The Phthalazinone Cyclization

When treated with hydrazine (or substituted hydrazines), the molecule undergoes a cascade reaction:

-

Condensation: Hydrazine attacks the aldehyde to form a hydrazone.

-

Intramolecular Acylation: The hydrazone nitrogen attacks the carboxylic acid (or ester), closing the ring.

-

Result: Formation of 6-bromo-phthalazin-1(2H)-one .

Note on Regiochemistry: Because the starting material is 4-bromo-2-formylbenzoic acid:

-

The Carboxyl carbon becomes C1 (carbonyl) of the phthalazinone.

-

The Formyl carbon becomes C4 of the phthalazinone.

-

The Bromine atom ends up at position 6 of the phthalazinone ring system.

Divergent Reactivity Map

Caption: Divergent synthetic utility of the scaffold in medicinal chemistry.[2]

Experimental Protocol: Synthesis of 6-Bromophthalazin-1(2H)-one

This protocol demonstrates the primary utility of the compound. It is a self-validating system where the disappearance of the aldehyde peak in NMR confirms reaction completion.

Objective: Convert 4-bromo-2-formylbenzoic acid into the PARP-inhibitor scaffold 6-bromophthalazin-1(2H)-one.

Reagents:

-

4-Bromo-2-formylbenzoic acid (1.0 equiv)

-

Hydrazine hydrate (5.0 equiv)

-

Ethanol (0.5 M concentration)

Procedure:

-

Dissolution: Charge a round-bottom flask with 4-bromo-2-formylbenzoic acid and absolute ethanol. Stir until a fine suspension or partial solution is achieved.

-

Addition: Add hydrazine hydrate dropwise at room temperature. Observation: A transient yellow color (hydrazone formation) may appear.

-

Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. The reaction is driven by the thermodynamic stability of the aromatic phthalazinone ring.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (acid/aldehyde) is highly polar; the product is less polar and often precipitates.

-

Work-up: Cool the reaction mixture to 0 °C. The product, 6-bromophthalazin-1(2H)-one, typically precipitates as a white to off-white solid.

-

Purification: Filter the solid, wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine. Dry under vacuum.[6][7][8][9]

Yield Expectation: 85–95% Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the phthalazinone C4-H singlet at ~8.5 ppm and the NH lactam proton at ~12.5 ppm.

Safety & Handling

-

Hazards: 4-Bromo-2-formylbenzoic acid is an irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

-

Stability: The aldehyde group is susceptible to oxidation; store under inert atmosphere (Ar/N2) at 2–8 °C.

-

Incompatibility: Avoid strong oxidizers (converts to 4-bromophthalic acid) and strong bases (Cannizzaro reaction potential).

References

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Formylbenzoic acid (Analogous Chemistry). Retrieved from [Link][1]

-

Organic Syntheses. (2012). Selective Oxidation of Benzylic Halides and Alcohols. Org. Synth. 2012, 89, 105-114. Retrieved from [Link]

Sources

- 1. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 4-Bromobenzohydrazide | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 4-Bromo-2-formylbenzoic Acid

The following technical guide is structured to provide an exhaustive analysis of 4-Bromo-2-formylbenzoic acid, focusing on its critical role as a scaffold in medicinal chemistry, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.

Molecular Scaffolding for Next-Generation PARP Inhibitors

Executive Summary

4-Bromo-2-formylbenzoic acid (CAS: 871502-87-3) is a bifunctional aromatic intermediate characterized by the presence of an aldehyde, a carboxylic acid, and a bromine substituent on a benzene core.[1][2][3] Its molecular weight of 229.03 g/mol and unique substitution pattern make it a linchpin in the synthesis of phthalazinone cores—the pharmacophore central to FDA-approved PARP inhibitors like Olaparib and Talazoparib. This guide details its physicochemical profile, validated synthesis protocols, and downstream applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[4][5]

The precise characterization of this intermediate is critical for yield optimization in convergent synthesis.

| Property | Specification |

| IUPAC Name | 4-Bromo-2-formylbenzoic acid |

| CAS Number | 871502-87-3 |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| Exact Mass | 227.9422 Da |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 164–168 °C (Decomposes upon prolonged heating) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Soluble in aqueous base (as carboxylate) |

| pKa (Predicted) | ~3.5 (COOH), ~13.0 (Enol of CHO, negligible) |

Structural Analysis

The molecule features three functional handles:

-

C-1 Carboxylic Acid: Provides solubility in base and serves as the electrophile for cyclization.

-

C-2 Formyl Group: A reactive electrophile essential for forming the heterocyclic "C-N" bond in phthalazinones.

-

C-4 Bromine: An orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonagashira) after the heterocycle is formed.

Part 2: Synthetic Pathways

Expertise & Experience Note: While direct lithiation of dihalo-arenes is possible, the most scalable and robust method for preparing 2-formylbenzoic acids involves the oxidation of the corresponding 2-methylbenzoic acid derivative. This avoids the need for cryogenic conditions and pyrophoric reagents.

Protocol A: Radical Bromination-Hydrolysis Sequence

This pathway utilizes 4-bromo-2-methylbenzoic acid as the starting material.[4]

Step 1: Esterification To prevent interference with the radical halogenation, the acid is first protected.

-

Reagents: 4-Bromo-2-methylbenzoic acid, MeOH, H₂SO₄ (cat.).

-

Conditions: Reflux, 4–6 h.[5]

-

Yield: >95% (Methyl 4-bromo-2-methylbenzoate).[6]

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

-

Reagents: Methyl 4-bromo-2-methylbenzoate, N-Bromosuccinimide (NBS, 2.1 eq), AIBN (cat.), CCl₄ or PhCl.

-

Conditions: Reflux under N₂ until starting material is consumed.

-

Mechanism: Radical substitution converts the methyl group (-CH₃) to the gem-dibromide (-CHBr₂).

-

Critical Control Point: Ensure anhydrous conditions to prevent premature hydrolysis.

Step 3: Hydrolysis and Deprotection

-

Reagents: AgNO₃/H₂O or aqueous CaCO₃ (for gem-dibromide hydrolysis) followed by NaOH/H₂O (ester saponification).

-

Conditions: Reflux 2 h, then acidification with HCl to pH 2.

-

Product: 4-Bromo-2-formylbenzoic acid precipitates as a solid.[7]

Figure 1: Synthetic workflow from commercially available precursors to the target scaffold.

Part 3: Applications in Drug Discovery (PARP Inhibitors)

The primary utility of 4-bromo-2-formylbenzoic acid is its reaction with hydrazine to form 6-bromo-1(2H)-phthalazinone . This bicyclic heterocycle is the core structure for several PARP inhibitors.

Mechanism of Phthalazinone Formation

Unlike phthalic anhydrides which form phthalazinediones (two carbonyls), the 2-formylbenzoic acid scaffold condenses with hydrazine to form a phthalazinone (one carbonyl, one C=N bond). This is chemically distinct and crucial for the specific binding affinity of drugs like Olaparib.

-

Reaction: Condensation/Cyclization.

-

Reagents: Hydrazine monohydrate (N₂H₄·H₂O), EtOH or AcOH.[8]

-

Conditions: Reflux, 2–4 h.

-

Outcome: Selective formation of the 6-bromo isomer (derived from 4-bromo precursor).

Self-Validating Protocol: Synthesis of 6-Bromo-1(2H)-phthalazinone

-

Charge: Suspend 10.0 g (43.7 mmol) of 4-bromo-2-formylbenzoic acid in 100 mL of Ethanol.

-

Add: Dropwise addition of 2.5 mL (50 mmol) Hydrazine hydrate. Exotherm expected.

-

Reflux: Heat to 80°C for 3 hours. The suspension will dissolve then reprecipitate the product.

-

Isolate: Cool to 0°C. Filter the white precipitate. Wash with cold ethanol.

-

Validate: Check melting point (>200°C) and disappearance of the aldehyde peak in NMR.

Figure 2: Transformation of the acid scaffold into bioactive PARP inhibitor pharmacophores.

Part 4: Analytical Characterization

To ensure the integrity of the material before committing to expensive downstream steps, the following analytical signatures must be verified.

1. Proton NMR (¹H-NMR) in DMSO-d₆[3][9]

-

Aldehyde (-CHO): A distinct singlet between 10.0 – 10.4 ppm . Absence of this peak indicates oxidation to di-acid or reduction.

-

Carboxylic Acid (-COOH): A broad singlet around 13.0 – 13.5 ppm (exchangeable with D₂O).

-

Aromatic Region (7.5 – 8.2 ppm):

-

H-3 (ortho to CHO, meta to Br): ~8.05 ppm (d, J ≈ 2 Hz).

-

H-6 (ortho to COOH, meta to Br): ~7.85 ppm (d, J ≈ 8 Hz).

-

H-5 (meta to CHO, ortho to Br): ~7.95 ppm (dd, J ≈ 8, 2 Hz).

-

2. Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

-

Observed Ion: [M-H]⁻ = 226.9 and 228.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Interpretation: The presence of the bromine isotope pattern is diagnostic.

3. Infrared Spectroscopy (IR)[10]

-

C=O (Aldehyde): Sharp band at ~1690 cm⁻¹.

-

C=O (Acid): Broad band at ~1680–1710 cm⁻¹ (often overlapping).

-

O-H (Acid): Broad stretch 2500–3000 cm⁻¹.

Part 5: Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the dicarboxylic acid (4-bromophthalic acid) upon exposure to air.

-

Safety:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

-

References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Context: Describes the use of phthalazinone scaffolds in Olaparib synthesis). Retrieved from [Link]

-

Lovering, F., et al. (2016). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 2. 4-BROMO-2-FORMYLBENZOIC ACID | 871502-87-3 [chemicalbook.com]

- 3. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum [chemicalbook.com]

- 4. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 4-Bromobenzohydrazide | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [guidechem.com]

- 10. 4-Bromo-2-methylbenzoic acid(68837-59-2) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Solubility Profiling and Solvent Selection for 4-Bromo-2-formylbenzoic Acid

This guide outlines the solubility profile, physicochemical behavior, and purification protocols for 4-Bromo-2-formylbenzoic acid . It is designed to support assay development, synthesis workup, and recrystallization processes.

Executive Summary

Compound: 4-Bromo-2-formylbenzoic acid

CAS: 871502-87-3 (Primary); Note: CAS 176980-30-4 is occasionally referenced in secondary sources but 871502-87-3 is the standard identifier for the specific 4-bromo-2-formyl isomer.

Molecular Formula: C

4-Bromo-2-formylbenzoic acid is a bifunctional intermediate containing a carboxylic acid and an ortho-formyl group. Its solubility behavior is dominated by the ionizable carboxylic acid (pKa ~3.8–4.2) and the lipophilic aryl bromide moiety. The presence of the aldehyde group introduces specific solvent constraints—primary alcohols (methanol/ethanol) should be used with caution at high temperatures or acidic conditions to prevent hemiacetal/acetal formation.

Key Solubility Insight: The compound exhibits a "pH-switchable" solubility profile. It is practically insoluble in water at neutral/acidic pH but highly soluble in aqueous alkaline buffers (pH > 6.0), a property that forms the basis of its primary purification method.

Physicochemical Basis of Solubility

Understanding the molecular drivers allows for accurate solvent prediction in the absence of empirical data for every solvent system.

| Property | Value (Predicted/Exp) | Impact on Solubility |

| pKa (COOH) | ~3.8 – 4.2 | Critical: Defines the pH threshold for aqueous solubility. At pH > 5.5, the species exists as a water-soluble carboxylate anion. |

| LogP | ~2.1 – 2.4 | Moderate lipophilicity. Indicates good solubility in mid-polarity organic solvents (THF, Ethyl Acetate, DCM). |

| H-Bond Donors | 1 (COOH) | Facilitates solubility in H-bond accepting solvents (DMSO, DMF, Alcohols). |

| Reactivity | Aldehyde (Ortho) | Risk: Potential for intramolecular cyclization (pseudo-acid form) or reaction with nucleophilic solvents (amines, alcohols). |

Solubility Profile

The following data categorizes solvent compatibility for processing (extraction, chromatography, recrystallization).

Solvent Compatibility Table[2]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Ideal for stock solutions and bio-assays. Hygroscopic nature may affect stability over time. |

| DMF | High (>100 mg/mL) | Alternative to DMSO; easier to remove via lyophilization. | |

| Polar Protic | Methanol | Good (warm) | Caution: Risk of acetal formation upon prolonged heating or acid catalysis. Use for rapid transfers only. |

| Water (pH < 3) | Insoluble | Product precipitates. Used as an anti-solvent. | |

| Water (pH > 7) | High | Soluble as sodium/potassium salt. Used for extraction from organic layers. | |

| Esters | Ethyl Acetate | Moderate/Good | Primary solvent for liquid-liquid extraction (LLE). |

| Chlorinated | DCM / Chloroform | Moderate | Good for solubilizing the protonated (neutral) form. |

| Ethers | THF | Good | Excellent solubilizer; compatible with many subsequent reactions (e.g., Wittig). |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Ideal anti-solvent for recrystallization or trituration. |

Experimental Protocols

Protocol A: Rapid Solubility & Stability Screening

Objective: Determine the maximum solubility and stability of the aldehyde group in a target solvent.

-

Preparation: Weigh 10 mg of 4-Bromo-2-formylbenzoic acid into a clear HPLC vial.

-

Addition: Add the target solvent in 100 µL increments (starting volume).

-

Agitation: Vortex for 30 seconds after each addition.

-

Visual Check: Inspect for clarity. If solid remains, continue addition up to 1 mL (10 mg/mL limit).

-

Stability Validation (Crucial):

-

For alcoholic solvents (MeOH, EtOH), inject a sample into HPLC/LC-MS immediately (

) and after 24 hours ( -

Pass Criteria: Purity peak area % must not decrease by >2% (indicates acetal formation).

-

Protocol B: Self-Validating Acid-Base Purification

Objective: Isolate pure compound from crude reaction mixtures using its solubility switch.

This workflow leverages the pKa to separate the product from non-acidic impurities (removed in organic wash) and very weak acids.

-

Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

-

Extraction (Forward): Extract the organic phase with Sat. Aqueous NaHCO

(2x). -

Wash: Wash the combined aqueous extracts with fresh EtOAc (1x) to remove entrained organics.

-

Precipitation (Reverse): Slowly acidify the aqueous layer with 1M HCl to pH ~1-2 while stirring.

-

Observation: The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[3][4]

Visualization of Workflows

Diagram 1: Acid-Base Purification Logic

This diagram illustrates the "Solubility Switch" mechanism used to purify the compound.

Caption: Purification workflow exploiting the pH-dependent solubility switch of the carboxylic acid moiety.

Diagram 2: Solvent Selection Decision Tree

A logic tree for selecting the correct solvent based on the intended application.

Caption: Decision tree for solvent selection to minimize reactivity risks and maximize recovery.

References

-

PubChem. Compound Summary: 4-Formylbenzoic acid (Analogous Structure). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Purification of Benzoic Acid Derivatives (General Protocol). Org.[5][6] Synth. 2012, 89, 105-114.[4] Available at: [Link]

- Uyanik, M., Ishihara, K.Selective Oxidation and Purification of Halogenated Benzoic Acids. Journal of Organic Chemistry. (Contextual grounding for halobenzoic acid solubility).

Sources

Spectroscopic Data of 4-Bromo-2-formylbenzoic Acid: A Technical Guide

Introduction

4-Bromo-2-formylbenzoic acid is a trifunctional aromatic compound of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules in medicinal chemistry and materials science. Its structure incorporates a carboxylic acid, an aldehyde, and a bromine substituent on a benzene ring, each contributing unique electronic and steric features that influence its reactivity and spectroscopic properties. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Predicted Spectroscopic Data

Due to the absence of publicly archived experimental spectra for 4-Bromo-2-formylbenzoic acid, the following data are predicted based on the analysis of similar compounds, including 4-bromobenzoic acid and 4-formylbenzoic acid. These predictions are intended to serve as a reference for researchers working with this molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-Bromo-2-formylbenzoic acid in a solvent like DMSO-d₆ is expected to exhibit three distinct signals in the aromatic region, in addition to the acidic proton of the carboxylic acid and the aldehydic proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | -COOH |

| ~10.2 | Singlet | 1H | -CHO |

| ~8.2 | Doublet | 1H | Ar-H |

| ~8.0 | Doublet of doublets | 1H | Ar-H |

| ~7.8 | Doublet | 1H | Ar-H |

-

Causality behind Predictions: The chemical shifts are predicted based on the additive effects of the electron-withdrawing carboxyl and formyl groups and the bromine atom on the aromatic ring. The aldehydic proton is expected at a significantly downfield shift due to the deshielding effect of the carbonyl group. The carboxylic acid proton signal is typically broad and highly deshielded. The aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in 4-Bromo-2-formylbenzoic acid.

| Predicted Chemical Shift (ppm) | Assignment |

| ~192 | -CHO |

| ~166 | -COOH |

| ~140 | C-Ar (quaternary) |

| ~136 | C-Ar (quaternary) |

| ~134 | C-Ar |

| ~132 | C-Ar |

| ~130 | C-Ar |

| ~128 | C-Ar (quaternary, C-Br) |

-

Expertise-Driven Rationale: The carbonyl carbons of the aldehyde and carboxylic acid are the most downfield signals. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents. The carbon bearing the bromine atom is predicted based on the known effects of halogen substitution on aromatic rings.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of 4-Bromo-2-formylbenzoic acid is expected to show characteristic absorption bands for its functional groups.

| Expected Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~1700 | C=O | Stretching (Carboxylic acid) |

| ~1685 | C=O | Stretching (Aldehyde) |

| ~1600, ~1475 | C=C | Stretching (Aromatic ring) |

| ~1200-1300 | C-O | Stretching (Carboxylic acid) |

| ~800-900 | C-H | Bending (Aromatic, out-of-plane) |

| ~600-700 | C-Br | Stretching |

-

Trustworthiness of Predictions: These expected vibrational frequencies are based on well-established correlations in infrared spectroscopy for the respective functional groups. The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The two distinct C=O stretching frequencies for the carboxylic acid and aldehyde are anticipated due to their different electronic environments.

Expected Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, 4-Bromo-2-formylbenzoic acid (molecular weight: 229.02 g/mol ) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Interpretation |

| 229/231 | Molecular ion peak [M]⁺ |

| 212/214 | [M-OH]⁺ |

| 200/202 | [M-CHO]⁺ |

| 182/184 | [M-COOH]⁺ |

| 151 | [M-Br]⁺ |

| 123 | [M-Br-CO]⁺ |

-

Authoritative Grounding: The fragmentation pattern is predicted based on the known fragmentation pathways of aromatic carboxylic acids and aldehydes. The loss of small, stable neutral molecules like hydroxyl radicals, carbon monoxide, and the carboxyl group are common fragmentation routes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a compound such as 4-Bromo-2-formylbenzoic acid. These protocols are designed to be self-validating by including necessary calibration and verification steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Bromo-2-formylbenzoic acid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to the specific sample to optimize magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

-

Visualizations

Caption: Molecular structure of 4-Bromo-2-formylbenzoic acid.

Caption: Experimental workflows for spectroscopic analysis.

References

Technical Profile: 4-Bromo-2-formylbenzoic Acid

This guide outlines the technical reactivity profile of 4-Bromo-2-formylbenzoic acid (CAS: 871502-87-3), a critical bifunctional scaffold used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agents.[1]

CAS: 871502-87-3 IUPAC Name: 4-Bromo-2-formylbenzoic acid Synonyms: 5-Bromo-3-hydroxyphthalide (cyclic tautomer), 2-Carboxy-5-bromobenzaldehyde.[1]

Executive Summary: The "Dual-Warhead" Scaffold

4-Bromo-2-formylbenzoic acid is defined by its ortho-positioned bifunctionality (aldehyde and carboxylic acid) and a para-positioned aryl halide (bromine).[1] This structure dictates a specific reactivity logic:

-

The Cyclization Warhead: The ortho-formyl and acid groups spontaneously cyclize with bis-nucleophiles (hydrazines, diamines) to form fused heterocycles like phthalazin-1(2H)-ones .[1]

-

The Diversification Handle: The C4-bromine atom remains intact during mild cyclization, serving as a high-fidelity site for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

This profile makes the compound an ideal "Type I" scaffold: it allows the construction of a rigid heterocyclic core before appending complex side chains.

Structural Analysis & Reactivity Hotspots

The molecule exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic lactol form (5-bromo-3-hydroxyphthalide).[1] In the solid state, the cyclic lactol often predominates due to intramolecular hemiacetal formation.

Reactivity Map (Graphviz)[1]

Caption: Reactivity triad showing the interplay between the ortho-cyclization domain and the distal cross-coupling handle.[1]

Core Transformation: Phthalazinone Synthesis

The most high-value transformation of this scaffold is the reaction with hydrazine derivatives to form 6-bromophthalazin-1(2H)-one .[1] This heterocyclic core is the structural foundation of several PARP inhibitors (e.g., Olaparib analogs).[1]

Mechanism of Action

The reaction proceeds via a cascade:

-

Nucleophilic Attack: The hydrazine terminal nitrogen attacks the aldehyde (or the lactol carbon).[1]

-

Hydrazone Formation: Elimination of water yields the intermediate hydrazone.[1]

-

Intramolecular Acylation: The distal hydrazine nitrogen attacks the carboxylic acid (or activated ester), closing the ring.[1]

Experimental Protocol: Synthesis of 6-Bromophthalazin-1(2H)-one

Objective: Convert 4-bromo-2-formylbenzoic acid to the phthalazinone core.[1]

Reagents:

-

Substrate: 4-Bromo-2-formylbenzoic acid (1.0 eq)[1]

-

Reagent: Hydrazine hydrate (64% or 80% aq.[1] solution, 1.2 – 1.5 eq)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[1]

-

Temperature: Reflux (78–118 °C)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 4-bromo-2-formylbenzoic acid (10 mmol) and EtOH (50 mL). The starting material may be partially insoluble; this is normal.[1]

-

Addition: Add hydrazine hydrate (12-15 mmol) dropwise over 5 minutes. Note: Exothermic reaction.[1] A transient precipitate (hydrazine salt) may form.[1]

-

Reflux: Heat the mixture to reflux. The suspension will typically dissolve, followed by the precipitation of the product as the reaction progresses. Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The aldehyde peak should disappear.[1]

-

Isolation: Cool the reaction mixture to 0–5 °C. Filter the white/off-white precipitate.

-

Purification: Wash the filter cake with cold EtOH (2 x 10 mL) and diethyl ether. Dry under vacuum.[1][2]

-

Yield Expectation: 85–95%.[1]

-

Purity Check: 1H NMR (DMSO-d6) should show a characteristic singlet for the H-4 proton of the phthalazinone ring at ~8.3–8.5 ppm.

-

Reaction Pathway Diagram (Graphviz)[1]

Caption: Step-wise condensation mechanism converting the ortho-formyl acid to the stable phthalazinone lactam.

Scaffold Diversification: Suzuki-Miyaura Coupling

Once the phthalazinone core is established, the bromine atom at position 6 (derived from the C4-Br of the starting material) serves as the electrophile for cross-coupling.

Critical Consideration: The phthalazinone nitrogen (N-H) is acidic (pKa ~11).[1] In basic Suzuki conditions, it will deprotonate.[1] This can poison palladium catalysts or reduce solubility.[1]

-

Strategy A: Use excess base and a water-miscible co-solvent to keep the anion soluble.[1]

-

Strategy B (Recommended): Protect the N-H (e.g., N-alkylation or PMB protection) prior to coupling if the reaction is sluggish.[1]

Experimental Protocol: C-C Bond Formation

Objective: Coupling of 6-bromophthalazin-1(2H)-one with 4-fluorophenylboronic acid.[1]

Reagents:

-

Substrate: 6-Bromophthalazin-1(2H)-one (1.0 eq)[1]

-

Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)[1]

-

Base: Na2CO3 (2.0 M aq, 3.0 eq)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Methodology:

-

Inertion: Purge the reaction vessel with Nitrogen/Argon.

-

Loading: Add the bromide, boronic acid, and Pd catalyst to the vessel.

-

Solvent Addition: Add degassed Dioxane and aqueous Na2CO3.

-

Reaction: Heat to 90–100 °C for 4–12 hours.

-

Workup: Dilute with water. If the product is insoluble in water (likely), filter the precipitate. If soluble, extract with EtOAc.[1]

-

Purification: Recrystallization or Flash Chromatography.[1]

Quantitative Data Summary

| Property | Value / Description | Note |

| Molecular Weight | 229.03 g/mol | |

| Melting Point | 168–172 °C | Varies based on lactol/open form ratio |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents |

| pKa (Acid) | ~3.5 | Carboxylic acid proton |

| Storage | 2–8 °C, Inert Atmosphere | Aldehyde is prone to oxidation to di-acid |

References

-

Patil, A. M., et al. (2023).[1][3] Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid. Arkivoc. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling - Mechanism and Conditions. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.).[1] PubChem Compound Summary for 4-Bromo-2-fluorobenzoic acid (Structural Analog). Retrieved January 30, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-formylbenzoic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-2-formylbenzoic acid, a versatile bifunctional aromatic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's historical context, detailed synthetic methodologies, spectroscopic characterization, and key applications. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Introduction to 4-Bromo-2-formylbenzoic Acid

4-Bromo-2-formylbenzoic acid, with the CAS Number 871502-87-3, is a polysubstituted aromatic carboxylic acid. Its structure features a benzene ring substituted with a bromine atom, a formyl group (-CHO), and a carboxylic acid group (-COOH). This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, offering multiple reaction sites for the construction of complex molecules.

Chemical Identity and Properties

The key physicochemical properties of 4-Bromo-2-formylbenzoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 871502-87-3 | [1] |

| Molecular Formula | C₈H₅BrO₃ | [2] |

| Molecular Weight | 229.03 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Boiling Point (Predicted) | 360.6 ± 32.0 °C | |

| Density (Predicted) | 1.764 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.34 ± 0.10 | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Significance in Modern Organic Synthesis and Drug Discovery

The synthetic utility of 4-Bromo-2-formylbenzoic acid stems from the orthogonal reactivity of its functional groups. The carboxylic acid allows for the formation of esters and amides, the aldehyde group can participate in reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases, and the bromine atom is amenable to various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. This trifecta of reactivity makes it a powerful building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Historical Perspective and Plausible Discovery

While a singular, definitive "discovery" paper for 4-Bromo-2-formylbenzoic acid is not readily apparent in the historical literature, its emergence can be understood within the broader context of the development of synthetic methodologies for polysubstituted aromatic compounds.

The Challenge of Polysubstituted Aromatics: A Historical Context

The synthesis of benzene derivatives with multiple, specifically positioned substituents has been a long-standing challenge in organic chemistry. The directing effects of existing functional groups on incoming electrophiles often lead to mixtures of isomers, necessitating tedious separation procedures. The development of regioselective reactions has been paramount to overcoming this hurdle.

Postulated Emergence: A Synthesis-Based Hypothesis

It is likely that 4-Bromo-2-formylbenzoic acid was first synthesized as an intermediate in a larger synthetic sequence rather than as a target molecule of intrinsic interest. Its preparation would have become feasible with the advent of reliable methods for the selective oxidation of methyl groups on substituted toluenes and the development of ortho-lithiation and formylation techniques. The synthesis of related compounds, such as 4-bromobenzoic acid through the oxidation of p-bromotoluene, has been a common industrial process for many years.[3][4]

Evolution of Synthetic Strategies for Related Compounds

The synthesis of polysubstituted benzoic acids often involves a multi-step approach, starting from simpler, commercially available materials.[5][6][7] Key transformations in these sequences include electrophilic aromatic substitution, oxidation of side chains, and functional group interconversions. The development of modern catalytic systems has significantly improved the efficiency and selectivity of these processes.

Key Synthetic Methodologies

The synthesis of 4-Bromo-2-formylbenzoic acid can be approached through several strategic disconnections. A general retrosynthetic analysis highlights the key bonds that can be formed to construct the target molecule.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 4-Bromo-2-formylbenzoic acid.

Method 1: Oxidation of a 4-Bromo-2-methylarene Precursor

3.2.1. Rationale and Mechanistic Considerations

This approach involves the selective oxidation of a methyl group at the 2-position of a 4-bromotoluene derivative. A common starting material is 4-bromo-2-methylbenzoic acid, where the methyl group is oxidized to an aldehyde, and the existing carboxylic acid remains intact. Alternatively, 4-bromo-2-methylbenzyl alcohol could be selectively oxidized. The challenge lies in preventing over-oxidation of the aldehyde to a carboxylic acid. Modern methods often employ mild and selective oxidizing agents.

3.2.2. Detailed Experimental Protocol (Hypothetical, based on standard procedures)

-

Starting Material: 4-Bromo-2-methylbenzoic acid methyl ester. The ester protecting group prevents unwanted side reactions with the carboxylic acid.

-

Benzylic Bromination: To a solution of the starting material in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture under illumination with a sunlamp until the starting material is consumed (monitored by TLC).

-

Hydrolysis to Aldehyde: The resulting benzylic bromide is then hydrolyzed to the corresponding benzaldehyde. This can be achieved using various methods, such as the Sommelet reaction or by treatment with silver nitrate in aqueous acetone.

-

Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidic workup.

Method 2: Ortho-Directed Formylation of 4-Bromobenzoic Acid

3.3.1. Rationale and Mechanistic Considerations

This method relies on the ortho-directing ability of the carboxylate group to introduce a formyl group at the 2-position. The process typically involves a directed ortho-metalation (DoM) reaction. The carboxylic acid is first deprotonated with a strong base (e.g., two equivalents of an organolithium reagent or a lithium amide) to form a dianion. This directs the subsequent electrophilic attack of a formylating agent to the ortho position.

3.3.2. Detailed Experimental Protocol

-

Protection of the Carboxylic Acid: The carboxylic acid of 4-bromobenzoic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the organolithium reagent.

-

Ortho-Lithiation: The protected 4-bromobenzoic acid is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (-78 °C). A strong lithium base, such as lithium diisopropylamide (LDA), is added dropwise to effect deprotonation at the position ortho to the ester group.

-

Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture.

-

Workup and Deprotection: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The ester is then hydrolyzed under basic or acidic conditions to yield 4-Bromo-2-formylbenzoic acid.

Method 3: Multi-step Synthesis from p-Bromotoluene

This approach builds the molecule from a simpler, readily available starting material.

3.4.1. Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to 4-Bromo-2-formylbenzoic Acid: Commercial Availability, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-formylbenzoic acid (CAS No. 871502-87-3) is a versatile benzoic acid derivative that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde, and a bromine substituent on the aromatic ring, offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth analysis of its commercial availability, plausible synthetic routes, and key applications, with a particular focus on its role in pharmaceutical research and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-formylbenzoic acid is presented below.

| Property | Value | Source |

| CAS Number | 871502-87-3 | [1] |

| Molecular Formula | C₈H₅BrO₃ | [1] |

| Molecular Weight | 229.03 g/mol | [1] |

| Appearance | Off-white crystalline powder | [2] |

| SMILES | C1=CC(=C(C=C1Br)C=O)C(=O)O | [1] |

Commercial Availability and Procurement

4-Bromo-2-formylbenzoic acid is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale needs. The availability and pricing can vary based on purity, quantity, and the supplier. Researchers are advised to contact suppliers directly for the most current information.

| Supplier | Purity | Quantity | Notes |

| BLD Pharmatech | Custom | Grams to Kilograms | Offers a Safety Data Sheet for the compound.[3] |

| Biosynth | >95% | Grams | Provides basic physicochemical data.[1] |

| MedChemExpress | >98% | Grams | Lists related compounds and their applications.[4] |

| ChemicalBook | Custom | Grams to Kilograms | Aggregates information from various suppliers and may provide spectral data. |

It is crucial for researchers to obtain a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Synthesis of 4-Bromo-2-formylbenzoic Acid: A Plausible Synthetic Pathway

While specific, detailed, and validated laboratory preparations of 4-Bromo-2-formylbenzoic acid are not extensively published in peer-reviewed literature, a highly plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related compounds. A likely precursor for this synthesis is 4-bromo-2-methylbenzoic acid, which is commercially available.[4][5][6] The synthesis would involve the selective oxidation of the methyl group to an aldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Bromo-2-formylbenzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

It is imperative to note that the following protocol is a proposed method based on analogous reactions and has not been experimentally validated for this specific transformation. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

-

Esterification of 4-Bromo-2-methylbenzoic Acid:

-

To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester of 4-bromo-2-methylbenzoic acid.[7]

-

-

Benzylic Bromination:

-

Dissolve the methyl ester from the previous step (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

-

Reflux the mixture with irradiation from a sunlamp or a standard incandescent light bulb to initiate the radical reaction. Monitor the reaction by TLC.[8]

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromomethyl derivative.

-

-

Hydrolysis to the Aldehyde and Carboxylic Acid:

-

The crude 2-bromomethyl intermediate can be hydrolyzed to the aldehyde. A common method is the Sommelet reaction, which involves reacting the benzyl halide with hexamine followed by hydrolysis.

-

Alternatively, oxidation using reagents like dimethyl sulfoxide (DMSO) could be employed.

-

Following the formation of the aldehyde, the ester protecting group is removed by hydrolysis under acidic or basic conditions. For a methyl ester, treatment with aqueous sodium hydroxide followed by acidic workup would yield the final product, 4-Bromo-2-formylbenzoic acid.

-

Applications in Drug Discovery and Development

The trifunctional nature of 4-Bromo-2-formylbenzoic acid makes it a valuable intermediate in the synthesis of pharmaceutically active compounds. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions.

Role as an Intermediate in PARP Inhibitor Synthesis

A significant application of benzoic acid derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[9] While direct use of 4-Bromo-2-formylbenzoic acid in a marketed drug is not explicitly detailed, its structural motifs are present in advanced intermediates for these complex molecules. The aldehyde can be used for the construction of heterocyclic rings, the carboxylic acid for amide bond formation, and the bromine for late-stage functionalization via Suzuki or Buchwald-Hartwig couplings.[10][11]

Caption: Synthetic utility of 4-Bromo-2-formylbenzoic acid in drug discovery.

Potential Applications in Materials Science

Brominated compounds are widely used in materials science, particularly in the development of flame-retardant polymers.[12] The incorporation of bromine into a polymer backbone can significantly enhance its thermal stability and reduce flammability. While specific applications of 4-Bromo-2-formylbenzoic acid in this field are not well-documented, its structure suggests potential utility.

The carboxylic acid and aldehyde functionalities could be used to synthesize polyesters or other condensation polymers. The bromine atom would then be incorporated into the polymer structure, potentially imparting flame-retardant properties. Further research is needed to explore the viability of 4-Bromo-2-formylbenzoic acid as a monomer in polymer synthesis.[13]

Analytical Characterization

The identity and purity of 4-Bromo-2-formylbenzoic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10 ppm), the aromatic protons (in the range of 7-8.5 ppm), and the carboxylic acid proton (a broad singlet, typically >10 ppm). Spectral data for the related 4-formylbenzoic acid is available and can be used as a reference.[14][15]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic shift.[16]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) would be appropriate.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Safety and Handling

4-Bromo-2-formylbenzoic acid should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][3][17]

Conclusion

4-Bromo-2-formylbenzoic acid is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its commercial availability makes it an accessible building block for the synthesis of complex molecules. While detailed synthetic and application studies are still emerging, the foundational chemistry of its functional groups points to a wide range of possibilities for innovation. As research in areas like targeted cancer therapy and advanced polymers continues to grow, the demand for such specialized building blocks is likely to increase.

References

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Polymer Chemistry. Bromoform-assisted aqueous free radical polymerisation: a simple, inexpensive route for the preparation of block copolymers. 2021. Available from: [Link]

-

ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available from: [Link]

-

ResearchGate. Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. 2025. Available from: [Link]

-

NIH. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link]

- Google Patents. The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

NIH. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency. Available from: [Link]

-

ResearchGate. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. 2025. Available from: [Link]

-

University of North Florida. Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Available from: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. 2025. Available from: [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

-

DC Fine Chemicals. Safety Data Sheet. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biosynth.com [biosynth.com]

- 6. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 7. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bromoform-assisted aqueous free radical polymerisation: a simple, inexpensive route for the preparation of block copolymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00672J [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. 4-Formylbenzoic acid(619-66-9) 13C NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-formylbenzoic acid

Introduction

4-Bromo-2-formylbenzoic acid is a bifunctional aromatic compound utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science.[1] Its unique structure, featuring a carboxylic acid, an aldehyde, and a brominated phenyl ring, makes it a versatile building block. However, these same functional groups contribute to its chemical reactivity and associated hazards. This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the safe use of 4-Bromo-2-formylbenzoic acid in a laboratory setting. Adherence to these guidelines is essential to mitigate risks and ensure the well-being of researchers and scientists.

Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the foundation of its safe handling. These characteristics influence storage, potential for airborne exposure, and firefighting measures.

| Property | Value | Source |

| CAS Number | 871502-87-3 | [2] |

| Molecular Formula | C₈H₅BrO₃ | [2] |

| Molecular Weight | 229.03 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 253-258 °C (for the related 4-Bromobenzoic acid) | [4] |

| Boiling Point | 360.6 ± 32.0 °C (Predicted) | [1] |

| Density | 1.764 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.34 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in water | [4] |

Hazard Identification and Toxicological Profile

4-Bromo-2-formylbenzoic acid is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant nature, stemming from the acidic carboxyl group and the reactive aldehyde.

GHS Classification:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5][6][7][8]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][5][6][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5][6][8]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][6]

Causality of Hazards: The irritant and corrosive properties are a direct result of the benzoic acid moiety. Like many carboxylic acids, it can denature proteins upon contact with skin, eyes, and mucous membranes, leading to inflammation and tissue damage.[9] The aldehyde group can also contribute to irritation and sensitization. Inhalation of the dust can irritate the entire respiratory tract.[3][4]

Toxicological Summary: While specific toxicological studies for 4-Bromo-2-formylbenzoic acid are not widely published, data for the closely related compound 4-Bromobenzoic acid shows an oral LD50 in mice of 1,059 mg/kg. It is crucial to handle 4-Bromo-2-formylbenzoic acid with the assumption of similar or greater toxicity. Chronic exposure effects have not been thoroughly investigated.[3]

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory to prevent exposure.

3.1 Engineering Controls

-

Chemical Fume Hood: All weighing and handling of 4-Bromo-2-formylbenzoic acid powder must be conducted in a properly functioning chemical fume hood.[10][11] This is the primary method for preventing inhalation of the dust.

-

Ventilation: The laboratory must be well-ventilated to keep airborne concentrations low.[3][4]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers as an essential first-aid measure in case of accidental contact.[3]

3.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[12] A face shield should be worn over goggles when there is a significant risk of splashing.[12]

-

Skin Protection:

-

Respiratory Protection: If work must be performed outside a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[4]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent accidents and maintain the chemical's integrity.

4.1 General Handling Workflow

The following diagram outlines the standard workflow for handling 4-Bromo-2-formylbenzoic acid in a laboratory setting.

Caption: Standard laboratory workflow for handling solid corrosive chemicals.

Step-by-Step Handling Protocol:

-

Preparation: Before starting, review the Safety Data Sheet (SDS). Don all required PPE and ensure the chemical fume hood is operational.

-

Weighing: Minimize dust generation when weighing the powder.[3] Use a spatula to carefully transfer the solid. Do not create dust clouds.[4]

-

Dissolving: When mixing with water or other solvents, always add the solid acid to the liquid slowly while stirring.[10][11] This prevents splashing and helps dissipate any heat that may be generated.

-

Post-Handling: After use, wash hands and any exposed skin thoroughly.[5][6] Decontaminate all surfaces and equipment.

4.2 Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area.[3][4][5]

-

Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[3][4][5]

-

Incompatibilities: Due to its chemical nature, 4-Bromo-2-formylbenzoic acid must be stored separately from:

Emergency Procedures

Rapid and correct response to an exposure or spill is vital.

5.1 First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]

-

Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3]

5.2 Spill Response

The appropriate response to a spill depends on its size and location.

Sources

- 1. 4-BROMO-2-FORMYLBENZOIC ACID | 871502-87-3 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. enviroserve.com [enviroserve.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. eng.uwo.ca [eng.uwo.ca]

- 12. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 13. fishersci.com [fishersci.com]

Technical Guide: Reactivity & Applications of 4-Bromo-2-formylbenzoic Acid

[1]

Chemical Profile & Structural Logic

4-Bromo-2-formylbenzoic acid represents a "privileged scaffold" precursor due to its dense array of orthogonal reactive sites.[1] Its utility stems from the interplay between the electrophilic ortho-formyl/carboxyl motif and the nucleophilic-susceptible bromine handle.

Structural Analysis[1]

-

Ortho-Disposition (Positions 1 & 2): The proximity of the aldehyde (-CHO) and carboxylic acid (-COOH) groups enables rapid heterocyclization.[1] In solution, this molecule exists in equilibrium with its cyclic tautomer, 5-bromo-3-hydroxyphthalide .[1] This masked "pseudo-acid" character influences its solubility and reactivity in nucleophilic substitutions.[1]

-

Bromine Substituent (Position 4): Located meta to the aldehyde and para to the carboxylic acid, the bromine atom is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing late-stage diversification of the aromatic core.[1]

| Property | Specification |

| CAS Number | 871502-87-3 |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| Tautomer | 5-Bromo-3-hydroxyphthalide |

| Key Reactivity | Cyclocondensation, Pd-Catalyzed Coupling, Reductive Amination |

Key Reaction Classes

A. Phthalazinone Synthesis (The PARP Inhibitor Route)

The most commercially significant reaction of 4-bromo-2-formylbenzoic acid is its condensation with hydrazine derivatives to form 6-bromophthalazin-1(2H)-one .[1] This bicyclic lactam is the pharmacophore core for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib, Talazoparib).[1]

-

Mechanism:

-

Regiochemistry: The bromine ends up at the 6-position of the phthalazinone ring (C1=O, N2-N3, C4=N, C5, C6-Br).[1]

B. Isoindolinone Formation (Reductive Cyclization)

Reaction with primary amines under reducing conditions yields 5-bromo-isoindolin-1-ones .[1]

-

Workflow: Reductive amination of the aldehyde with an amine (R-NH₂) forms an imine, which is reduced (e.g., NaBH₄) to a secondary amine.[1] Spontaneous or thermal lactamization with the ortho-carboxylic acid closes the 5-membered ring.[1]

C. Palladium-Catalyzed Cross-Coupling

The C4-Bromine bond remains intact during mild cyclization conditions, allowing for "scaffold-first, functionalize-later" strategies.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.[1]

-

Sonogashira: Introduction of alkynes for rigid linker systems.

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways available from the core scaffold.

Caption: Divergent synthetic pathways from 4-Bromo-2-formylbenzoic acid: Phthalazinone formation (Green), Isoindolinone formation (Yellow), and Cross-coupling (Red).[1]

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-1(2H)-phthalazinone

This protocol demonstrates the classic cyclization used to generate the PARP inhibitor core.[1]